molecular formula C20H21F3N4O B1672775 氟班色林 CAS No. 167933-07-5

氟班色林

货号 B1672775
CAS 编号: 167933-07-5
分子量: 390.4 g/mol
InChI 键: PPRRDFIXUUSXRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flibanserin is a medication used to treat hypoactive sexual desire disorder (HSDD) in women who have not gone through menopause . It was initially developed as an antidepressant but later repurposed for treating HSDD .


Synthesis Analysis

Flibanserin synthesis involves a flow-oriented design in the continuous preparation of the aryl piperazine drug . The process includes heterogeneously catalyzed reductive amination reactions, benzimidazolone formation using the protecting group as a building block, and biphasic flow deprotection integrated with in-line purification .


Molecular Structure Analysis

Flibanserin has a molecular formula of C20H21F3N4O and a molecular weight of 390.4 g/mol . It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine, and an organofluorine compound . The single-crystal structures of Flibanserin were identified by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Flibanserin’s chemical reactions are primarily related to its interactions with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A .


Physical And Chemical Properties Analysis

Flibanserin has a molecular formula of C20H21F3N4O and a molecular weight of 390.4 g/mol . It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine, and an organofluorine compound .

科学研究应用

治疗 HSDD 的疗效和安全性

氟班色林已被彻底研究其在治疗绝经前妇女的 HSDD 中的疗效和安全性。研究表明它具有显着提高性欲、增加满意性行为次数和减少与性欲低下相关的痛苦的能力。这些结果得到了系统评价和荟萃分析的支持,该分析汇集了多项随机临床试验的结果,以确认氟班色林对该人群的有益作用 (Jaspers 等,2016)

新型给药系统

最近的进展集中于克服氟班色林的药代动力学限制,例如由于首过代谢和 pH 依赖性溶解度导致的低口服生物利用度。研究已转向开发创新的递送系统以提高其生物利用度和脑递送。值得注意的是,鼻内尼奥体原位凝胶和纳米结构脂载体 (NLC) 的制剂在提高药物生物利用度和促进直接递送至大脑方面显示出有希望的结果,从而增强其治疗潜力 (Fahmy 等,2020)

药效学作用

氟班色林的药效学作用,包括其与酒精的相互作用,已被阐明,以全面了解其作用机制。作为 5-羟色胺 5-HT1A 激动剂和 5-HT2A 拮抗剂,氟班色林与酒精联合使用已被证明会增加低血压和晕厥相关不良事件的风险,强调了了解这些相互作用以确保患者安全性的重要性 (Stevens 等,2017)

FDA 批准和临床实践整合

FDA 批准氟班色林用于治疗绝经前妇女的 HSDD,标志着解决女性性功能障碍的重要里程碑。该决定是基于评估其疗效和安全性,从而实施了警示框警告、酒精禁忌症以及风险评估和缓解策略,以指导其在临床实践中的使用 (Joffe 等,2016)

作用机制

Target of Action

Flibanserin’s primary targets are the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, and are also involved in inhibiting pain .

Mode of Action

Flibanserin acts as an agonist on the 5-HT1A receptor and an antagonist on the 5-HT2A receptor . This dual action results in a decrease in serotonin levels in the brain and an increase in the levels of norepinephrine and dopamine neurotransmitters . The modulation of these neurotransmitters is believed to enhance mood and increase sexual desire .

Biochemical Pathways

Flibanserin’s action on the serotonin receptors leads to a series of biochemical reactions. It reduces the synthesis and extracellular levels of serotonin in the cortex, while enhancing the extracellular levels of norepinephrine and dopamine . These changes in neurotransmitter levels may play a part in reward processing, potentially contributing to the observed increase in sexual desire .

Pharmacokinetics

Maximum plasma concentrations occur 45 to 60 minutes after oral dosing, with a half-life of approximately 11 hours . Steady state is achieved within three days . It’s important to note that flibanserin’s bioavailability and efficacy can be influenced by factors such as food intake and concurrent medication use .

Result of Action

The molecular and cellular effects of flibanserin’s action result in an increase in sexual desire, an increase in the number of satisfying sexual events, and a decrease in the distress associated with low sexual desire . These effects were observed in clinical trials involving premenopausal women with hypoactive sexual desire disorder (HSDD) .

Action Environment

The action of flibanserin can be influenced by various environmental factors. For instance, higher levels of brain serotonin (such as under stress) may cause flibanserin to occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors . Additionally, factors such as alcohol consumption and the use of other medications can affect the drug’s efficacy and stability .

安全和危害

Flibanserin may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It also has potential risks of hypotension, syncope, and central nervous system depression .

属性

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRDFIXUUSXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride
Record name Flibanserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Flibansetrin has high affinity for serotonin receptors in the brain: it acts as an agonist on 5-HT1A and an antagonist on 5-HT2A. In vivo, flibanserin binds equally to 5-HT1A and 5-HT2A receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT(1A) receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HTB2C. Its action on neurotransmitter receptors may contribute to reduction in serotonin levels and increase in dopamine and norepinephrine levels, all of which may play part in reward processing., Flibanserin has preferential affinity for serotonin 5-HT(1A), dopamine D(4k), and serotonin 5-HT(2A) receptors. In vitro and in microiontophoresis, flibanserin behaves as a 5-HT(1A) agonist, a very weak partial agonist on dopamine D(4) receptors, and a 5-HT(2A) antagonist. In vivo flibanserin binds equally to 5-HT(1A) and 5-HT(2A) receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT(2A) receptors in higher proportion than 5-HT(1A) receptors. The effects of flibanserin on adenylyl cyclase are different from those of buspirone and 8-OH-DPAT, two other purported 5-HT(1A) receptor agonists. Flibanserin reduces neuronal firing rate in cells of the dorsal raphe, hippocampus, and cortex with the CA1 region being the most sensitive in the brain. Flibanserin-induced reduction in firing rate in the cortex seems to be mediated through stimulation of postsynaptic 5-HT(1A) receptors, whereas the reduction of the number of active cells seems to be mediated through dopamine D(4) receptor stimulation. Flibanserin quickly desensitizes somatic 5-HT autoreceptors in the dorsal raphe and enhances tonic activation of postsynaptic 5-HT(1A) receptors in the CA3 region. Flibanserin preferentially reduces synthesis and extracellular levels of 5-HT in the cortex, where it enhances extracellular levels of NE and DA. Flibanserin displays antidepressant-like activity in most animal models sensitive to antidepressants. Such activity, however, seems qualitatively different from that exerted by other antidepressants. Flibanserin seems to act via direct or indirect stimulation of 5-HT(1A), DA, and opioid receptors in those animal models. Flibanserin does not display consistent effects in animal models of anxiety and seems to exert potential antipsychotic effects. Flibanserin may induce some sedation but does not induce observable toxic effects at pharmacologically relevant doses., Flibanserin is a novel pharmacologic agent in late-stage clinical testing for hypoactive sexual desire disorder (HSDD) in premenopausal women. A literature review was conducted of all published works on flibanserin and on related studies of serotonin (5-HT)(1A) receptors and 5-HT(2A) receptors, including their actions on monoamines and on sexual function. At clinically relevant doses, flibanserin acts predominantly at 5-HT(1A) receptors as an agonist and secondarily at 5-HT(2A) receptors as an antagonist. Additional binding actions within an order of magnitude of its 5-HT(1A) affinity, which are not likely to be clinically relevant, include weaker antagonist actions at 5-HT(2C) and 5-HT(2B) receptors, and less defined activity at dopamine (DA) D4 receptors. The 5-HT(1A) actions of flibanserin are only seen postsynaptically, which is unlike other agents such as buspirone that act at presynaptic 5-HT(1A) receptors. Furthermore, the postsynaptic actions of chronic flibanserin administration appear to demonstrate a preference for some populations of postsynaptic 5-HT receptors, particularly those that are located on the prefrontal cortex (PFC) pyramidal neurons, which regulate monoamine release in certain selective brain regions. The regional selectivity of flibanserin results in a unique pattern of monoamine modulation. Sustained increases in baseline of DA and norepinephrine (NE) are observed in the PFC, and flibanserin dosing increases DA and NE levels above the basal changes. Conversely, flibanserin induces transient decreases in 5-HT levels in some brain areas such as the PFC, nucleus accumbens, and hypothalamus, but not in other brain areas such as the hippocampus. Therefore, since DA and NE are excitatory and 5-HT is inhibitory to sexual desire and arousal, it is tempting to postulate that the actions of flibanserin on serotonin receptors at the PFC pyramidal neurons, resulting in increased DA and NE yet reduced 5-HT in the PFC, are the mechanistic underpinnings of enhancing sexual desire in HSDD., In vitro, flibanserin demonstrated high affinity for the following serotonin (5-hydroxytryptamine or 5-T) receptors: agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Flibanserin also has moderate antagonist activities at the 5-HT2B, 5-HT2C, and dopamine D4 receptors.
Record name Flibanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flibanserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Flibanserin

Color/Form

White, to off-white powder

CAS RN

167933-07-5
Record name Flibanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167933-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flibanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167933075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flibanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLIBANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JK4STR6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flibanserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flibanserin
Reactant of Route 2
Reactant of Route 2
Flibanserin
Reactant of Route 3
Flibanserin
Reactant of Route 4
Reactant of Route 4
Flibanserin
Reactant of Route 5
Flibanserin
Reactant of Route 6
Flibanserin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。